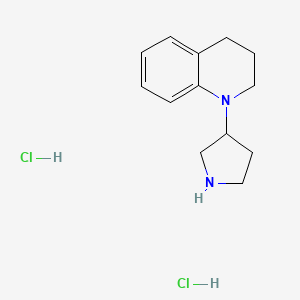

1-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride

Descripción general

Descripción

1-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride is a useful research compound. Its molecular formula is C13H20Cl2N2 and its molecular weight is 275.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Compounds with a pyrrolidine ring are widely used by medicinal chemists for the treatment of various human diseases . The pyrrolidine ring is a common feature in many bioactive molecules with target selectivity .

Mode of Action

The pyrrolidine ring, a key structural feature of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, increases the three-dimensional (3D) coverage . These features can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .

Biochemical Pathways

The pyrrolidine ring is a common feature in many bioactive molecules that interact with various biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules, such as the pyrrolidine ring in this compound, is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The different stereoisomers and the spatial orientation of substituents in compounds with a pyrrolidine ring can lead to a different biological profile of drug candidates .

Action Environment

The structural diversity of heteroatomic saturated ring systems, such as the pyrrolidine ring in this compound, allows a greater chance of generating structural diversity , which could potentially influence the compound’s action in different environments.

Actividad Biológica

1-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride (CAS Number: 1219960-36-7) is a compound that belongs to the class of tetrahydroquinolines, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C14H22Cl2N2

- Molecular Weight : 289.25 g/mol

- CAS Number : 1219960-36-7

- Purity : ≥95%

Research indicates that tetrahydroquinoline derivatives often exhibit their biological activity through various mechanisms, including:

- Inhibition of Enzymatic Activity : Some studies have shown that tetrahydroquinoline derivatives can inhibit nitric oxide synthase (NOS), which plays a crucial role in cardiovascular health and neuroprotection.

- Antiviral Activity : Certain compounds in this class have been identified as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs), demonstrating effectiveness against HIV strains by binding to the reverse transcriptase enzyme and preventing viral replication .

Antiviral Activity

This compound has been investigated for its antiviral properties. In vitro studies suggest that it may exhibit significant inhibitory effects against various viral strains, including HIV. For instance:

- EC50 Values : The compound showed EC50 values in the low nanomolar range against wild-type and resistant strains of HIV . This suggests a potent antiviral activity comparable to established NNRTIs.

Neuroprotective Effects

The neuroprotective potential of tetrahydroquinoline derivatives has been explored in models of neurodegeneration. The compound's ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress has been documented:

- Mechanism : It is believed that the compound may exert its neuroprotective effects by enhancing the release of neurotrophic factors and reducing apoptosis in neuronal cells .

Study on NOS Inhibition

A study evaluated the inhibitory effects of various tetrahydroquinoline derivatives on NOS. The results indicated that certain modifications in the structure significantly enhanced the potency against nNOS:

- Selectivity Ratios : The selectivity ratios for nNOS inhibition were favorable compared to eNOS and iNOS, suggesting potential therapeutic applications in managing conditions like hypertension and neuroinflammation .

Antiviral Efficacy Against HIV

In a comparative study involving several NNRTIs, this compound demonstrated superior antiviral efficacy against both wild-type and mutant strains of HIV:

- Comparative Analysis : The compound exhibited an EC50 value of 10.6 nM against wild-type strains and maintained efficacy against K103N mutants, indicating its potential as a treatment option for resistant HIV infections .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C14H22Cl2N2 |

| Molecular Weight | 289.25 g/mol |

| CAS Number | 1219960-36-7 |

| EC50 (HIV Wild-Type) | 10.6 nM |

| EC50 (HIV K103N Mutant) | 10.2 nM |

| NOS Inhibition (nNOS IC50) | 93 nM |

Aplicaciones Científicas De Investigación

Pharmacological Applications

- CNS Activity :

- Antimicrobial Properties :

- Antitumor Activity :

- Neurological Disorders :

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antibiotics assessed the antimicrobial efficacy of various tetrahydroquinoline derivatives, including this compound. The results demonstrated potent activity against resistant strains of bacteria, highlighting the compound's potential as a new antibiotic agent .

Case Study 2: CNS Depressant Effects

In an experimental study on animal models, the CNS depressant effects of related tetrahydroquinoline compounds were evaluated. The results indicated significant sedative properties at varying dosages, suggesting that this class of compounds could lead to new treatments for anxiety and sleep disorders .

Propiedades

IUPAC Name |

1-pyrrolidin-3-yl-3,4-dihydro-2H-quinoline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2.2ClH/c1-2-6-13-11(4-1)5-3-9-15(13)12-7-8-14-10-12;;/h1-2,4,6,12,14H,3,5,7-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUCHHMIKWDKMDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C3CCNC3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.